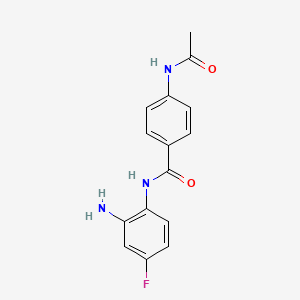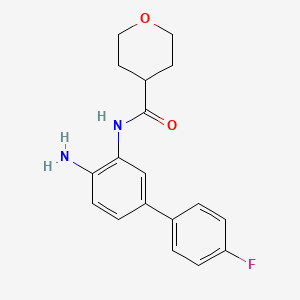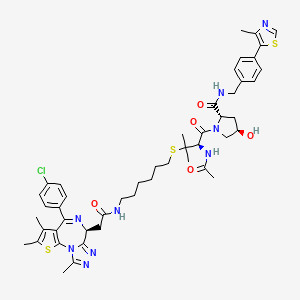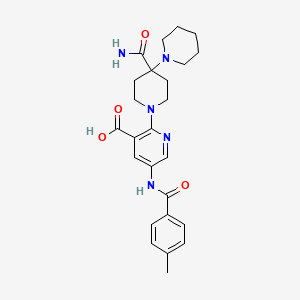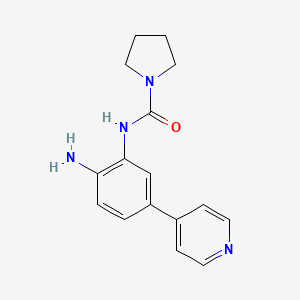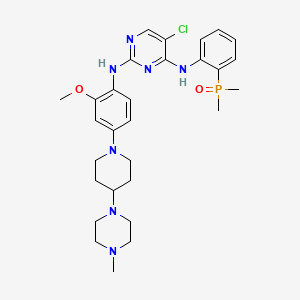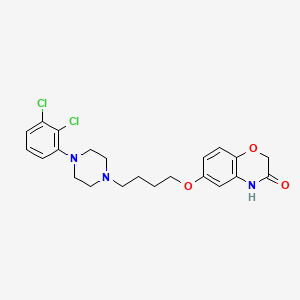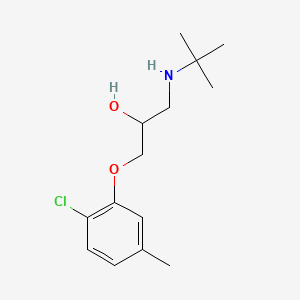
Bupranolol
Vue d'ensemble
Description
Bupranolol is a non-selective beta blocker known for its strong membrane stabilizing activity. It is used primarily in the treatment of hypertension, tachycardia, and glaucoma . Unlike other beta blockers, this compound does not have intrinsic sympathomimetic activity, making it a potent option for managing cardiovascular disorders .
Méthodes De Préparation
Bupranolol can be synthesized through various chemical routes. One common method involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with tert-butylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Bupranolol undergoes several types of chemical reactions:
Oxidation: The methyl group on the benzene ring can be oxidized to form carboxythis compound.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The chloro group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include carboxythis compound and other substituted derivatives .
Applications De Recherche Scientifique
Bupranolol has a wide range of scientific research applications:
Mécanisme D'action
Bupranolol exerts its effects by competing with sympathomimetic neurotransmitters such as catecholamines for binding at beta-adrenergic receptors in the heart. This inhibition of sympathetic stimulation results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension . The primary molecular targets are beta-1, beta-2, and beta-3 adrenergic receptors .
Comparaison Avec Des Composés Similaires
Bupranolol is often compared with other beta blockers such as propranolol, atenolol, and metoprolol. While all these compounds share a common mechanism of action, this compound is unique due to its strong membrane stabilizing activity and lack of intrinsic sympathomimetic activity . This makes it particularly effective in certain clinical scenarios where other beta blockers might not be as suitable.
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
- Bisoprolol
- Carvedilol
This compound’s unique properties and wide range of applications make it a valuable compound in both research and clinical settings.
Propriétés
Numéro CAS |
38104-34-6 |
|---|---|
Formule moléculaire |
C14H22ClNO2 |
Poids moléculaire |
271.78 g/mol |
Nom IUPAC |
(2S)-1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3/t11-/m0/s1 |
Clé InChI |
HQIRNZOQPUAHHV-NSHDSACASA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)Cl)OC[C@H](CNC(C)(C)C)O |
SMILES |
O[C@@H](CNC(C)(C)C)COC1=CC(C)=CC=C1Cl |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Bupranolol, (S)-; (-)-Bupranolol; L-Bupranolol; S-(-)-Bupranolol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



